molecular formula C11H12O B8697990 2,4-Dimethyl-1-acryloylbenzene

2,4-Dimethyl-1-acryloylbenzene

Cat. No.: B8697990
M. Wt: 160.21 g/mol
InChI Key: YQWQQFJWRMEYDV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-acryloylbenzene is an aromatic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 4-positions and an acryloyl group (CH₂=CH–CO–) at the 1-position. Its molecular formula is C₁₁H₁₂O, and it typically exists as a colorless to pale-yellow liquid under standard conditions. The acryloyl group confers reactivity typical of α,β-unsaturated ketones, enabling participation in conjugate addition reactions and polymerization. The methyl substituents introduce steric hindrance, which may modulate reaction kinetics and solubility.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3

InChI Key

YQWQQFJWRMEYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog within the provided evidence is 3,4-Dihydroxybenzeneacrylic acid (Caffeic Acid) . Below is a comparative analysis:

Property 2,4-Dimethyl-1-acryloylbenzene 3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
Molecular Formula C₁₁H₁₂O C₉H₈O₄
Physical State Liquid Yellow crystals
Key Functional Groups Acryloyl, methyl groups Acrylic acid, hydroxyl groups
Solubility Organic solvents (e.g., toluene, ether) Polar solvents (water, ethanol)
Reactivity Polymerization, Michael additions Esterification, antioxidant activity
Applications Polymer precursors, industrial intermediates Pharmaceuticals, cosmetics, dietary supplements

Detailed Analysis

Functional Group Influence :

  • The acryloyl group in this compound renders it reactive toward nucleophiles (e.g., in Michael additions) and free-radical polymerization. In contrast, Caffeic Acid’s acrylic acid moiety and hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents and facilitating roles in antioxidant or chelation processes .

Steric and Electronic Effects :

  • The methyl groups in this compound increase hydrophobicity and steric bulk, reducing solubility in water. Caffeic Acid’s hydroxyl groups promote hydrogen bonding, making it biologically active in antioxidant and anti-inflammatory contexts .

Industrial vs. Biological Applications: While this compound is suited for synthetic chemistry (e.g., as a monomer for polyacrylates), Caffeic Acid is utilized in pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Parameter This compound Caffeic Acid
Molecular Weight (g/mol) 160.21 180.16
Boiling Point (°C) ~250–270 (estimated) Decomposes at >220°C
LogP (Partition Coefficient) ~3.1 (predicted) 1.15 (experimental)

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